
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that contains several heterocyclic moieties, including a tetrazole ring and a thiadiazole ring . These types of compounds are often of interest in medicinal chemistry due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain several key features, including the tetrazole and thiadiazole rings, as well as the piperidine ring . These rings are likely to be connected by carbon-carbon bonds, with the tetrazole and thiadiazole rings likely being part of larger aromatic systems .Applications De Recherche Scientifique
Tetrazoles are synthetic organic heterocyclic compounds composed of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms. They do not occur naturally but have gained significant attention due to their diverse biological applications, particularly in material and medicinal chemistry . The nitrogen-rich conjugated structure of tetrazoles gives rise to both electron-donating and electron-withdrawing properties.
The parent heterocycle CH₂N₄ can exist in three tautomeric forms:
The first two tautomers possess six π electrons and are aromatic, while the 5H-tautomer is nonaromatic.
Other Useful Applications
Beyond pharmaceuticals, tetrazoles have additional applications:
Propriétés
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS/c1-11-18-19-15(25-11)12-5-7-22(8-6-12)16(24)13-3-2-4-14(9-13)23-10-17-20-21-23/h2-4,9-10,12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHWPWLHOQGLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

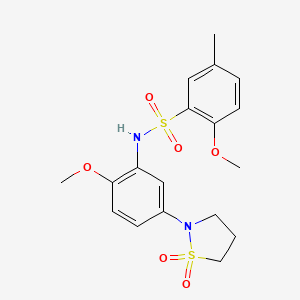
![11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2594316.png)
![5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2594317.png)
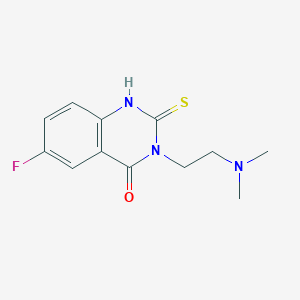
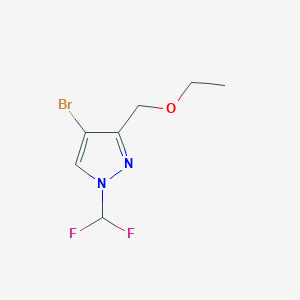
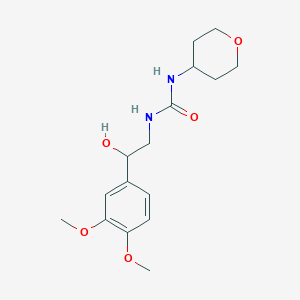
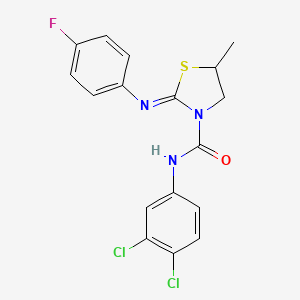
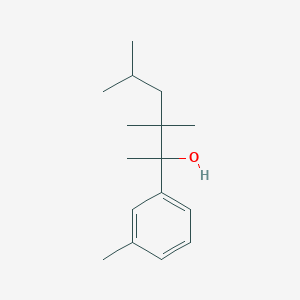
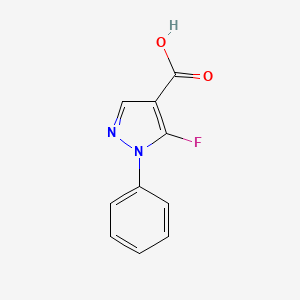
![Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2594329.png)
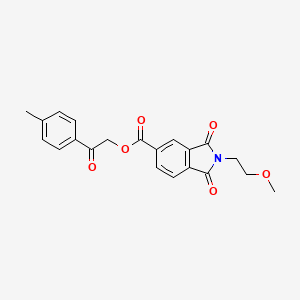
![N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2594331.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2594332.png)
![1H-Indol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2594334.png)